molecular formula C23H22Cl2N2O3S B5006840 N~2~-(2,4-dichlorobenzyl)-N-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2,4-dichlorobenzyl)-N-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B5006840
M. Wt: 477.4 g/mol
InChI Key: XLDCHOFYDLUVII-UHFFFAOYSA-N
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Description

N~2~-(2,4-dichlorobenzyl)-N-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound characterized by the presence of multiple functional groups, including dichlorobenzyl, phenylethyl, and phenylsulfonyl moieties

Properties

IUPAC Name

2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O3S/c24-20-12-11-19(22(25)15-20)16-27(31(29,30)21-9-5-2-6-10-21)17-23(28)26-14-13-18-7-3-1-4-8-18/h1-12,15H,13-14,16-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDCHOFYDLUVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-dichlorobenzyl)-N-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the glycinamide backbone: This can be achieved through the reaction of glycine with an appropriate amine under acidic or basic conditions.

    Introduction of the phenylsulfonyl group: This step often involves the reaction of the glycinamide intermediate with phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2,4-dichlorobenzyl group: This can be done via nucleophilic substitution reactions, where the glycinamide derivative reacts with 2,4-dichlorobenzyl chloride.

    Addition of the 2-phenylethyl group: This step may involve reductive amination or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,4-dichlorobenzyl)-N-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethyl group may yield phenylacetic acid, while substitution reactions may introduce various functional groups onto the benzyl ring.

Scientific Research Applications

N~2~-(2,4-dichlorobenzyl)-N-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(2,4-dichlorobenzyl)-N-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2,4-dichlorobenzyl)-N-(2-phenylethyl)glycinamide
  • N~2~-(phenylsulfonyl)glycinamide
  • N-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

Uniqueness

N~2~-(2,4-dichlorobenzyl)-N-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it distinct from other similar compounds that may lack one or more of these functional groups.

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